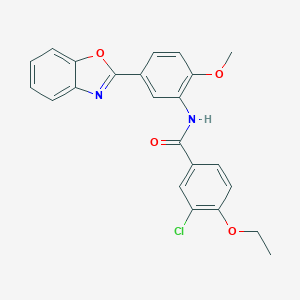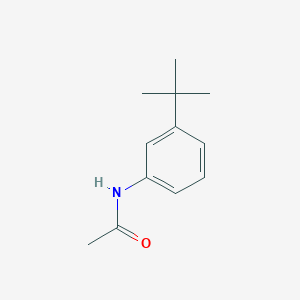
2-アミノ-4-メチル-5-アセチルチアゾール
概要
説明
“2-Amino-4-methyl-5-acetylthiazole” is a chemical compound with the empirical formula C6H8N2OS . It has a molecular weight of 156.21 . The compound is a solid in form and appears as a pale cream to yellow color .
Synthesis Analysis
While specific synthesis methods for “2-Amino-4-methyl-5-acetylthiazole” were not found, 2-aminothiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues .
Molecular Structure Analysis
The molecule contains a total of 18 bonds. There are 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 ketone (aromatic), 1 primary amine (aromatic), and 1 Thiazole .
Physical And Chemical Properties Analysis
The compound is a solid in form and appears as a pale cream to yellow color . It has a molecular weight of 156.21 .
科学的研究の応用
医薬品:抗菌剤開発
2-アミノ-4-メチル-5-アセチルチアゾール: は、新規抗菌剤開発における潜在的な用途について研究されています。その構造は、抗菌活性を示す化合物を合成するための足場として役立ち、薬剤耐性菌との闘いにおいて非常に重要です。 チアゾール環は、この化合物のコア成分であり、しばしば生物学的活性の高い分子に見られるため、製薬研究の貴重なターゲットとなっています .
食品技術:香味向上
食品への直接使用は推奨されていませんが、2-アミノ-4-メチル-5-アセチルチアゾールの誘導体は、食品技術において香味増強剤として使用するために合成することができます。 これらの誘導体は、食品製品の「うま味」に貢献し、より高価または持続可能性の低い天然抽出物を使用せずに、香味プロファイルを向上させることができます .
製薬研究:創薬
製薬研究において、2-アミノ-4-メチル-5-アセチルチアゾールは、新規薬剤の発見と開発における貴重な中間体です。 その汎用性の高い構造により、さまざまな薬理学的に活性な化合物を生成することができ、さまざまな疾患に対する治療法につながる可能性があります .
産業用途:化学製造
産業的に、2-アミノ-4-メチル-5-アセチルチアゾールは、染料、樹脂、その他の化学物質の合成における前駆体となり得ます。 その反応性とさまざまな条件下での安定性により、特定の所望の特性を持つ製品の製造に貢献する、大規模な化学プロセスに適しています .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
将来の方向性
While specific future directions for “2-Amino-4-methyl-5-acetylthiazole” were not found, it’s worth noting that 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
特性
IUPAC Name |
1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-3-5(4(2)9)10-6(7)8-3/h1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUKCASRNJIQNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352180 | |
| Record name | 2-Amino-4-methyl-5-acetylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30748-47-1 | |
| Record name | 2-Amino-4-methyl-5-acetylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Acetyl-2-amino-4-methylthiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Amino-4-methyl-5-acetylthiazole a promising starting point for developing new antimalarial drugs?
A1: 2-Amino-4-methyl-5-acetylthiazole possesses a structure that can be easily modified to create diverse derivatives, including thiazolyl hydrazonothiazolamines and 1,3,4-thiadiazinyl hydrazonothiazolamines. These derivatives have shown promising in vitro antimalarial activity, particularly against Plasmodium falciparum. []
Q2: How do these 2-Amino-4-methyl-5-acetylthiazole derivatives affect the malaria parasite, Plasmodium falciparum?
A2: Research indicates that at least one derivative, compound 4l, specifically targets the ring stage of the P. falciparum life cycle. [] While the exact mechanism of action remains to be fully elucidated, the compound's selective action against the ring stage suggests it may interfere with critical metabolic pathways or processes specific to this developmental stage. Further research is needed to confirm the precise targets and downstream effects.
Q3: What is the significance of compound 4l's activity against the ring stage of P. falciparum?
A3: Targeting the ring stage of P. falciparum is particularly important for antimalarial drug development because it is during this stage that the parasite differentiates into merozoites, the forms responsible for invading red blood cells and causing the clinical symptoms of malaria. Inhibiting ring stage development could potentially break the parasite's life cycle and prevent disease progression. []
Q4: Besides its potential for antimalarial drug development, are there other applications of 2-Amino-4-methyl-5-acetylthiazole?
A4: Yes, 2-Amino-4-methyl-5-acetylthiazole serves as a versatile building block for various heterocyclic compounds with potential biological activities. For example, it has been used to synthesize 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones, which have shown anticancer and antimicrobial properties. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B183142.png)
![3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid](/img/structure/B183145.png)




